N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-[4-nitro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O2/c10-9(11,12)7-5-6(15(16)17)1-2-8(7)14-4-3-13/h1-2,5,14H,3-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTTWRJQEXVTBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387558 | |
| Record name | N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347355-57-1 | |
| Record name | N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Description
Preparation of Intermediate Halogenated Aromatic Compound
The precursor, often a halogenated nitro-trifluoromethylbenzene (e.g., 4-nitro-2-(trifluoromethyl)chlorobenzene), is synthesized or procured. This intermediate is crucial for subsequent nucleophilic substitution.Nucleophilic Substitution with Ethane-1,2-diamine
The halogenated aromatic compound is reacted with ethane-1,2-diamine. The reaction can be catalyzed by bases or proceed under neutral conditions depending on the solvent and temperature.-
- The reaction mixture is typically stirred at 80–100°C for several hours to ensure complete substitution.
- Solvent choice affects reaction rate and selectivity; polar aprotic solvents like DMF or DMSO can enhance nucleophilicity of ethane-1,2-diamine.
- The addition of reagents can be controlled to avoid side reactions, with options for gradual dropwise addition or all at once.
Work-up and Purification
After completion, the reaction mixture is cooled, and the product is isolated by filtration, extraction, or crystallization. Purification methods include recrystallization or chromatographic techniques to achieve high purity.
Environmental and Process Optimization Considerations
- Recent patents emphasize environmentally friendly processes that minimize hazardous waste and use greener solvents where possible.
- Optimization of molar ratios and reaction temperature reduces by-products and improves yield.
- Automated and continuous flow processes are explored industrially to increase scalability and reproducibility.
Data Table Summarizing Preparation Parameters
| Aspect | Details |
|---|---|
| Starting Material | 4-nitro-2-(trifluoromethyl)aniline or halogenated derivative |
| Nucleophile | Ethane-1,2-diamine |
| Solvent Options | Ethanol, methanol, toluene, ethyl acetate, butyl acetate, iso-propyl acetate, NMP, DMF, DMSO, DMAC |
| Temperature Range | Ambient to 100°C |
| Reaction Time | 4–6 hours or longer |
| Molar Ratios (Nitroethane:Compound) | 1.5:1 to 1:1.5 preferred range |
| Addition Mode | One portion or dropwise addition |
| Purification Techniques | Recrystallization, chromatography |
| Environmental Notes | Preference for greener solvents and minimized waste |
Research Findings and Analytical Notes
- The reaction mechanism involves nucleophilic aromatic substitution where the amine group of ethane-1,2-diamine replaces the halogen atom on the aromatic ring.
- The presence of electron-withdrawing groups (nitro, trifluoromethyl) activates the aromatic ring towards nucleophilic substitution, facilitating the reaction.
- Reaction monitoring by TLC or HPLC is common to determine completion.
- Yields reported in literature and patents vary but are generally high when optimized conditions are used.
- The product’s purity and structure are confirmed by spectroscopic methods (NMR, IR, MS).
Chemical Reactions Analysis
Types of Reactions
N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include amino derivatives, nitroso compounds, and various substituted phenyl derivatives. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Basic Characteristics
- Molecular Formula :
- Molecular Weight : 249.19 g/mol
- CAS Number : 347355-57-1
Structure
The compound features a trifluoromethyl group, which enhances its reactivity and solubility in various solvents, making it suitable for diverse applications.
Pharmaceutical Research
N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine has been studied for its potential role as a pharmaceutical intermediate. The nitro and trifluoromethyl groups are known to influence biological activity, making this compound a candidate for the synthesis of new drugs targeting various diseases.
Case Study: Anticancer Activity
Recent studies have indicated that compounds containing similar structural motifs exhibit anticancer properties. For example, derivatives of aromatic amines have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. Further research is necessary to evaluate the specific effects of this compound in this context.
Material Science
The unique properties of this compound allow it to be used as a building block in the synthesis of advanced materials. Its ability to form stable bonds with other organic compounds is valuable in creating polymers with enhanced thermal and chemical resistance.
Application Example: Polymer Synthesis
In polymer chemistry, the incorporation of such compounds can lead to materials with improved mechanical properties and resistance to environmental degradation. Research is ongoing to explore these applications further.
Environmental Studies
The environmental impact of chemical compounds is a growing concern, and this compound could play a role in studies assessing pollutant degradation or bioaccumulation.
Case Study: Toxicity Assessment
Preliminary assessments indicate that compounds with similar structures may exhibit varying degrees of toxicity toward aquatic organisms. Understanding the environmental fate of this compound is crucial for evaluating its safety and regulatory compliance.
Data Tables
| Application Area | Description | Current Research Status |
|---|---|---|
| Pharmaceutical Research | Drug synthesis intermediates | Ongoing studies on anticancer activity |
| Material Science | Polymer synthesis | Research on mechanical properties |
| Environmental Studies | Toxicity and degradation assessments | Preliminary assessments underway |
Mechanism of Action
The mechanism of action of N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit or activate certain pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Aromatic Ring Substituents
- N1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)ethane-1,2-diamine hydrochloride (): This compound adds a second nitro group at the 2-position of the phenyl ring. The increased electron-withdrawing effects enhance acidity and may reduce nucleophilicity compared to the mono-nitro derivative. Such modifications are critical in designing kinase inhibitors or explosives precursors.
N-(4-Fluorobenzyl)ethane-1,2-diamine (CAS: 2070-85-1, ):
Substituting nitro and CF₃ with a single fluorine atom reduces electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution reactions.
Data Table 1: Substituent Effects on Key Properties
*Estimated using fragment-based methods.
Chain Length and Branching Variations
- This compound may exhibit higher entropy loss during complexation compared to the ethane variant.
- N1,N1′-(ethane-1,2-diyl)bis(N1-(2-aminoethyl)ethane-1,2-diamine) (NETS) (): A branched tetraamine with multiple aminoethyl groups, NETS demonstrates superior corrosion inhibition (e.g., in HCl media) due to increased chelation sites for metal surfaces.
Functional Group Additions
- Schiff Base Derivatives (): Compounds like EDDB and DBDB incorporate benzylidene groups, enabling π-conjugation and metal coordination. These derivatives are more effective in mitigating steel corrosion (90% inhibition efficiency at 1 mM) compared to non-conjugated diamines .
- Dimethylamino Derivatives (e.g., CAS 884504-58-9, ): N1,N1-Dimethyl substitution reduces basicity of the amine group, altering solubility in polar solvents. Such derivatives are explored in drug delivery systems for pH-sensitive targeting .
Biological Activity
N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H12F3N3O2. The compound features a nitro group and a trifluoromethyl group attached to a phenyl ring, alongside an ethane-1,2-diamine moiety. These functional groups are significant for its biological interactions and reactivity.
Synthesis
The synthesis typically involves the reaction of 4-nitro-2-(trifluoromethyl)aniline with ethylene diamine under controlled conditions, often using solvents like ethanol or methanol at temperatures around 80-100°C. Catalysts may be employed to enhance yields during the process.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups modulate the compound's reactivity and binding affinity, potentially leading to inhibition or activation of various biochemical pathways .
Anticancer Potential
Preliminary studies suggest that compounds containing nitro and trifluoromethyl groups can exhibit anticancer activity. For example, certain derivatives have been evaluated for their cytotoxic effects against human tumor cell lines. While direct evidence for this compound’s anticancer properties remains to be fully explored, its structural analogs have demonstrated significant activity against various cancer types .
Case Studies and Research Findings
- Antiviral Activity : A study exploring the antiviral potentials of similar compounds found that certain nitro-substituted phenyl derivatives exhibited promising results against viral infections. The mechanism often involved interference with viral replication processes .
- Cytotoxicity Assessments : In vitro assessments have shown that compounds with similar functionalities can lead to apoptosis in cancer cells. The specific pathways activated by this compound require further investigation but could involve mitochondrial dysfunction or caspase activation .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine?
The compound can be synthesized via nucleophilic aromatic substitution or reductive amination. For example, analogous N1-aryl ethane-1,2-diamines are prepared by reacting substituted nitroaromatics with ethylenediamine under anhydrous conditions, often using polar aprotic solvents like DMSO or DMF . Key steps include:
- Starting materials : 4-nitro-2-trifluoromethyl-aniline derivatives and ethylenediamine.
- Catalysis : Transition metals (e.g., Pd/C) or acid/base conditions for activation.
- Purification : Column chromatography or recrystallization to isolate the diamine product.
Advanced: How can structural discrepancies in synthesized batches be resolved using spectroscopic and computational methods?
Discrepancies often arise from regioisomerism or incomplete reduction of nitro groups. A combined approach is recommended:
- NMR analysis : Compare aromatic proton splitting patterns (e.g., para-nitro vs. ortho-trifluoromethyl groups) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) to verify stoichiometry .
- DFT calculations : Optimize geometries and compare computed vs. experimental NMR/IR spectra .
Basic: What analytical techniques are critical for characterizing purity and stability of this compound?
- HPLC-UV : Monitor purity (λmax ≈ 255 nm for nitroaromatics) .
- Elemental analysis : Validate C, H, N, and F content (±0.3% deviation) .
- Stability testing : Long-term storage at -20°C in inert atmospheres preserves integrity for ≥5 years .
Advanced: How can researchers evaluate the chelation potential of this diamine for metal-binding studies?
The compound’s amine groups can act as ligands. Methodological steps include:
- pH titration : Measure protonation constants (logK) to assess binding affinity for metals like Cu²+ or Zn²+ .
- Spectrophotometry : Track UV-vis shifts upon metal addition (e.g., d-d transitions in Cu complexes) .
- Theoretical modeling : Use software like Gaussian to predict coordination geometries .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/skin contact .
- Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite .
- Waste disposal : Incinerate in compliance with hazardous organic waste regulations .
Advanced: How can researchers address contradictory biological activity data across studies?
Contradictions may stem from assay conditions or impurity profiles. Mitigation strategies:
- Dose-response curves : Validate IC50 values using standardized cell lines (e.g., HeLa or MCF-7) .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., nitro-reduction intermediates) .
- Positive controls : Include reference compounds like chloroquine for antiparasitic assays .
Advanced: What strategies optimize this diamine’s derivatization for drug discovery applications?
- Schiff base formation : Condense with aldehydes (e.g., 5-bromothiophene-2-carbaldehyde) to generate imine-linked prodrugs .
- Cross-coupling : Introduce substituents via Suzuki-Miyaura reactions on the aryl ring .
- Pharmacophore mapping : Use molecular docking to prioritize derivatives with enhanced target affinity (e.g., nitric oxide synthase) .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
- Solvent selection : Replace DMF with safer solvents (e.g., ethanol) to simplify purification .
- Catalyst recovery : Use heterogeneous catalysts (e.g., Pd/C) to minimize metal leaching .
- Yield optimization : Monitor reaction kinetics via in situ FTIR to identify bottlenecks .
Advanced: How does the nitro and trifluoromethyl substitution pattern influence electronic properties?
- Hammett constants : The -NO2 (σpara = +1.27) and -CF3 (σmeta = +0.43) groups increase electrophilicity, enhancing reactivity in SNAr reactions .
- DFT analysis : Frontier molecular orbitals (HOMO/LUMO) reveal charge distribution at the amine sites, critical for redox activity .
Basic: What are the recommended storage conditions to prevent degradation?
- Temperature : Store at -20°C in amber vials to avoid photodegradation .
- Humidity control : Use desiccants (e.g., silica gel) in sealed containers .
- Stability monitoring : Perform quarterly HPLC checks to detect decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
